2-(4-Fluorophenyl)propan-2-amine
Overview
Description
2-(4-Fluorophenyl)propan-2-amine: is an organic compound with the molecular formula C9H12FN. It is a derivative of amphetamine, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is known for its psychoactive properties and is often studied in the context of its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Reductive Amination: The 4-fluorobenzaldehyde undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors for the reductive amination process.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation Products: 4-Fluoroacetophenone, 4-fluorobenzoic acid.
Reduction Products: 2-(4-Fluorophenyl)propan-1-amine.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(4-Fluorophenyl)propan-2-amine is used as a precursor in the synthesis of various pharmaceuticals and research chemicals. It serves as a building block for the development of new psychoactive substances.
Biology: In biological research, this compound is studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: While not commonly used in clinical settings, derivatives of this compound are investigated for potential therapeutic applications in treating neurological disorders such as ADHD and depression.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)propan-2-amine involves its interaction with the central nervous system. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This increase in neurotransmitter levels leads to enhanced synaptic transmission and stimulation of the central nervous system.
Molecular Targets and Pathways:
Dopamine Transporter: The compound inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.
Serotonin Transporter: It also inhibits the reuptake of serotonin, contributing to its psychoactive effects.
Norepinephrine Transporter: By inhibiting the reuptake of norepinephrine, it enhances adrenergic signaling.
Comparison with Similar Compounds
Amphetamine: Similar structure but lacks the fluorine substitution.
Methamphetamine: Contains an additional methyl group on the nitrogen atom.
4-Fluoroamphetamine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(4-Fluorophenyl)propan-2-amine is unique due to the presence of the fluorine atom at the para position, which influences its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s potency, duration of action, and metabolic stability compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFSRXOWJXAHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515552 | |
Record name | 2-(4-Fluorophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17797-10-3 | |
Record name | 2-(4-Fluorophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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